2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a dihydroperimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine typically involves the reaction of trifluoromethylated precursors with appropriate aromatic amines. One common method includes the condensation of trifluoromethylacetophenone with phenylenediamine derivatives under controlled conditions . The reaction is often catalyzed by copper salts in the presence of ligands such as 2,2’-bipyridyl .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and various halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating various biological pathways . The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its effects on cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
3-Nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes: These compounds share the trifluoromethyl group and exhibit similar reactivity in chemical reactions.
Trifluoromethylated benzimidazoline derivatives: These compounds are used in similar synthetic applications and have comparable chemical properties.
Uniqueness: 2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2/c19-18(20,21)17(13-8-2-1-3-9-13)22-14-10-4-6-12-7-5-11-15(23-17)16(12)14/h1-11,22-23H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOMRPRONBXWIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(NC3=CC=CC4=C3C(=CC=C4)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.